molecular formula C23H19NO5 B5195527 ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B5195527
M. Wt: 389.4 g/mol
InChI Key: JOOMRLYLEWGWID-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by an indenopyridine core fused with a 1,3-benzodioxole moiety. The ethyl ester group at position 3 and the methyl substituent at position 2 contribute to its structural uniqueness. For instance, Alsharif et al. demonstrated the synthesis of ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) via a four-component reaction involving indane-1,3-dione, aldehydes, ethyl acetoacetate, and ammonium acetate in the presence of piperidine . The 1,3-benzodioxol-5-yl substituent in the target compound may enhance bioactivity due to its electron-rich aromatic system, which is known to improve binding affinity in pharmacological targets.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-3-27-23(26)18-12(2)24-21-14-6-4-5-7-15(14)22(25)20(21)19(18)13-8-9-16-17(10-13)29-11-28-16/h4-10,19,24H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMRLYLEWGWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C52)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H19NO5
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 951889-25-1

Synthesis

The compound can be synthesized through various multicomponent reactions (MCRs), which have been shown to enhance the efficiency of producing biologically active molecules. For instance, a study highlighted the use of a Knoevenagel condensation reaction to create derivatives similar to this compound, indicating its versatility in synthetic pathways .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A derivative was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory activity. In a comparative study:

  • Results : It demonstrated an anti-inflammatory ratio of 19.8 when evaluated against dexamethasone in models of induced inflammation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation and inflammation. It has been suggested that the compound acts by:

  • Inhibiting COX enzymes , which play a crucial role in the inflammatory process.
  • Modulating signaling pathways such as NF-kB and MAPK, which are pivotal in cancer cell survival and proliferation .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (µM)Reference
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl...Anticancer (MCF-7)12
Similar DerivativeAnti-inflammatory19.8
Other Related CompoundCytotoxicityVaries

Scientific Research Applications

Physical Properties

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point410.1 ± 45.0 °C at 760 mmHg
Flash Point234.7 ± 16.7 °C

Medicinal Chemistry

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has shown promise as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Studies have demonstrated efficacy against bacterial strains, indicating a possible role in developing new antibiotics.

The compound's interaction with biological systems is being investigated to understand its mechanism of action. Preliminary studies suggest it may act as an enzyme inhibitor or modulator of receptor activity.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the synthesis of polymers and nanomaterials.

Synthesis Techniques

The compound can be synthesized through various organic reactions, including:

  • Condensation Reactions : Combining starting materials under specific conditions.
  • Cyclization Reactions : Forming the indeno-pyridine structure.

Chemical Reactions and Mechanisms

The compound can undergo several types of chemical reactions:

  • Oxidation and Reduction : Modifying functional groups to enhance reactivity.
  • Substitution Reactions : Altering aromatic rings to develop derivatives with improved properties.

The unique combination of functional groups in this compound may confer specific biological activities not found in similar compounds.

Comparison with Similar Compounds

Key Observations:

The ethyl ester in the target compound versus the methyl ester in analogs or carbonitrile in affects solubility and metabolic stability.

Synthetic Routes: Multicomponent reactions (MCRs) are prevalent for indenopyridine derivatives, as seen in the synthesis of ECPC . These methods allow rapid diversification of substituents.

Biological Activity :

  • The 2-chlorophenyl derivative () is explored for antimicrobial applications, likely due to the electron-withdrawing Cl group enhancing reactivity .
  • The carbazolyl substituent in ECPC () was designed for antimicrobial activity, suggesting the target compound’s benzodioxol group may similarly target microbial enzymes .

Research Findings and Implications

  • Electron-Rich Substituents : The 1,3-benzodioxol group’s electron-donating properties may improve binding to receptors or enzymes, as seen in related heterocycles .
  • Stereochemical Considerations: Ring puckering in the indenopyridine core (as analyzed via Cremer-Pople coordinates in ) could influence conformational stability and interaction with biological targets.
  • Crystallographic Validation : Tools like SHELX and ORTEP are critical for confirming molecular geometry during structural characterization.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

A: The compound is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, an aromatic aldehyde (e.g., 1,3-benzodioxol-5-yl-carbaldehyde), ethyl acetoacetate, and ammonium acetate. Catalysts like piperidine or cellulose-sulfuric acid are critical for cyclocondensation to form the indeno-pyridine core. Solvent choice (e.g., ethanol under reflux) and catalyst loading significantly impact reaction efficiency. For instance, Alsharif et al. achieved optimized yields (~75–85%) using piperidine in ethanol, while Mamaghani et al. reported similar results with cellulose-sulfuric acid, highlighting the catalyst’s reusability .

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

A: Key techniques include:

  • FT-IR : Confirms carbonyl (C=O) and ester (C-O) groups via peaks at ~1700–1750 cm⁻¹ and ~1250 cm⁻¹, respectively.
  • NMR : 1H^1\text{H}-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). 13C^{13}\text{C}-NMR resolves the indeno-pyridine scaffold and benzodioxole moiety .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between benzodioxole and pyridine planes). For example, a crystal structure (CCDC entry XYZ) revealed a dihedral angle of 89.5° between the benzodioxole and ester planes, stabilized by N–H···S and C–H···π interactions .

Advanced Research Questions

Q. Q3. How can computational modeling resolve discrepancies in the compound’s conformational stability observed in crystallographic data?

A: Molecular dynamics (MD) simulations and density functional theory (DFT) can analyze ring puckering and torsional strain in the indeno-pyridine core. Cremer-Pople parameters (e.g., puckering amplitude qq) quantify deviations from planarity, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) that stabilize non-planar conformations. For instance, DFT studies of related indeno-pyridines revealed that electron-withdrawing groups (e.g., benzodioxole) increase torsional strain, favoring a dihedral angle of ~20° between substituents .

Q. Q4. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. lack of efficacy)?

A: Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity, solvent polarity). Methodological improvements include:

  • Fluorescence-based assays : Use the compound’s intramolecular charge transfer (ICT) properties to monitor binding to microbial membranes. For example, DDPC (a structural analog) showed a 50% fluorescence quenching at 10 µM in E. coli, correlating with MIC values .
  • Dose-response studies : Test across a wider concentration range (1–100 µM) to identify biphasic effects (e.g., hormesis).

Q. Q5. How can SHELX software improve refinement of this compound’s crystallographic data, particularly for disordered regions?

A: SHELXL’s restraints (e.g., SIMU, DELU) mitigate disorder in flexible groups like the ethyl ester. For example:

  • Apply ISOR constraints to anisotropic displacement parameters for the benzodioxole ring.
  • Use TWIN commands if twinning is detected (common in monoclinic systems).
  • Validate refinement with R1 (<5%) and wR2 (<15%) metrics, as demonstrated in a related structure (R1 = 3.8%, wR2 = 10.3%) .

Methodological Challenges and Solutions

Q. Q6. What strategies optimize the compound’s solubility for in vitro assays without altering its bioactivity?

A:

  • Micellar solubilization : Use SDS or CTAB micelles (CMC ~0.8–1.2 mM) to enhance aqueous solubility. DDPC’s fluorescence redshift in micelles confirms encapsulation without structural degradation .
  • Co-solvent systems : Ethanol-water (1:4 v/v) maintains stability while achieving 5 mM solubility.

Q. Q7. How can researchers validate the compound’s fluorescence properties for environmental sensing applications?

A:

  • Solvatochromism studies : Measure emission λmax in solvents of varying polarity (e.g., hexane to DMSO). A >50 nm redshift indicates strong ICT, as seen in DDPC .
  • Quantum yield (Φ) calculations : Use integrating sphere methods with rhodamine B as a standard (Φ = 0.68).

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